molecular formula C11H13ClO2 B3071718 Methyl 2-(3-chlorophenyl)-2-methylpropanoate CAS No. 101233-58-3

Methyl 2-(3-chlorophenyl)-2-methylpropanoate

Cat. No.: B3071718
CAS No.: 101233-58-3
M. Wt: 212.67 g/mol
InChI Key: CVIXMPKCWWZAMS-UHFFFAOYSA-N
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Description

Methyl 2-(3-chlorophenyl)-2-methylpropanoate ( 101233-58-3) is an organic ester compound with the molecular formula C 11 H 13 ClO 2 and a molecular weight of 212.67 g/mol . This compound is characterized by a 3-chlorophenyl group attached to the branched 2-methylpropanoate ester chain, as represented by the SMILES notation CC(C)(C1=CC=CC(Cl)=C1)C(OC)=O . It is intended for research applications as a chemical intermediate and building block in organic synthesis and pharmaceutical development . The meta-chloro substitution on the phenyl ring influences the compound's electronic properties, making it a potential candidate for further functionalization through cross-coupling reactions and other synthetic transformations. As a stable ester, it can be stored sealed in a dry environment at room temperature . Please note that this product is For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human or veterinary consumption . Researchers should refer to the Safety Datasheet for detailed handling information. The available hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) .

Properties

IUPAC Name

methyl 2-(3-chlorophenyl)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-11(2,10(13)14-3)8-5-4-6-9(12)7-8/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVIXMPKCWWZAMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC=C1)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90548269
Record name Methyl 2-(3-chlorophenyl)-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90548269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101233-58-3
Record name Methyl 2-(3-chlorophenyl)-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90548269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(3-chlorophenyl)-2-methylpropanoate can be achieved through several methods. One common approach involves the esterification of 2-(3-chlorophenyl)-2-methylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(3-chlorophenyl)-2-methylpropanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield 2-(3-chlorophenyl)-2-methylpropanoic acid and methanol in the presence of a strong acid or base.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom on the aromatic ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products:

    Hydrolysis: 2-(3-chlorophenyl)-2-methylpropanoic acid and methanol.

    Reduction: 2-(3-chlorophenyl)-2-methylpropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Methyl 2-(3-chlorophenyl)-2-methylpropanoate is widely utilized as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to undergo various chemical transformations:

  • Esterification : It can be synthesized from the corresponding acid using methanol and a strong acid catalyst.
  • Hydrolysis : The ester group can be hydrolyzed to yield 2-(3-chlorophenyl)-2-methylpropanoic acid and methanol.
  • Reduction : It can be reduced to form 2-(3-chlorophenyl)-2-methylpropanol using lithium aluminum hydride.
  • Substitution Reactions : The chlorine atom on the aromatic ring can participate in nucleophilic substitution reactions, leading to various substituted derivatives.

Pharmaceuticals

In the pharmaceutical industry, this compound serves as a building block for developing pharmaceutical agents. Its structural properties make it suitable for modifications that can enhance biological activity. For instance:

  • Anticancer Research : Compounds derived from similar structures have shown potential as histone deacetylase inhibitors (HDACIs), which are important in cancer therapy. Studies have indicated that modifications of related esters exhibit significant antiproliferative activity against cancer cell lines like HeLa cells .
  • Drug Development : Its role as an intermediate allows for the synthesis of novel compounds with targeted therapeutic effects.

Material Science

This compound is also explored in the field of material science , particularly in the preparation of polymers and advanced materials. The compound's reactivity can be harnessed to create materials with specific properties, which can be tailored for applications ranging from coatings to biomedical devices.

Biological Studies

The compound has garnered interest in biological studies due to its potential biological activities:

  • Mechanisms of Action : It may interact with various biological targets, modulating enzyme functions and cellular pathways. This interaction can lead to significant downstream effects relevant for drug discovery and development.
  • Pharmacokinetics : Understanding the bioavailability and metabolic stability of this compound is crucial for determining its pharmacological efficacy.

Mechanism of Action

The mechanism of action of methyl 2-(3-chlorophenyl)-2-methylpropanoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, the ester group may be hydrolyzed by esterases to release the active acid form, which can then interact with molecular targets such as enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pharmaceutical Intermediates

(a) Methyl (S)-3-(3-chlorophenyl)-2-(1,3-dioxoisoindolin-2-yl)-2-methylpropanoate (3q)
  • CAS: Not explicitly provided; referenced as "3q" in synthesis.
  • Molecular Formula: C₁₈H₁₆ClNO₄ (inferred from structure).
  • Synthesis : Prepared via arylation with 61% yield, demonstrating moderate efficiency compared to the target compound’s synthetic routes .
  • Application : Used in asymmetric catalysis, with enantiomeric purity confirmed via SFC analysis (95.5:4.5 er) .
(b) Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate
  • CAS : 154477-54-0.
  • Molecular Formula : C₁₅H₁₉ClO₃.
  • Key Differences: Substitution of the 3-chlorophenyl group with a 4-chlorobutanoylphenyl chain increases hydrophobicity and molecular weight (282.76 g/mol).
  • Application : Serves as a precursor for aromatic intermediates in drug manufacturing .

Functional Group Variations

(a) Methyl 2-(3-chlorophenyl)-2-hydroxyacetate
  • CAS : 13305-18-3.
  • Molecular Formula : C₉H₉ClO₃.
  • Application : Studied for its physicochemical properties, including solubility and reactivity in ester hydrolysis .
(b) Pyridine-Containing Chlorophenyl Derivatives
  • Examples : (2R)-2-(3-chlorophenyl)-N-(4-methylpyridin-3-yl)propenamide (5RH3).
  • Key Differences : Incorporation of pyridine and amide groups instead of ester linkages.
  • Pharmacological Relevance : Exhibits strong binding affinity (-22 kcal/mol) to SARS-CoV-2 main protease via interactions with HIS163 and ASN142, highlighting the impact of functional groups on bioactivity .

Impurity Profiles in Reference Standards

(a) Methyl 2-[4-(4-Chlorobenzoyl)-phenoxy]-2-methylpropanoate
  • CAS : 42019-07-6.
  • Molecular Formula : C₁₈H₁₇ClO₄.
  • Regulatory Use : Certified as a pharmaceutical impurity (Impurity D) with stringent purity standards for quality control .

Data Tables: Comparative Analysis

Table 1. Physicochemical Properties

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Methyl 2-(3-chlorophenyl)-2-methylpropanoate 101233-58-3 C₁₁H₁₃ClO₂ 212.67 Ester, chlorophenyl
Methyl (S)-3-(3-chlorophenyl)-2-(1,3-dioxoisoindolin-2-yl)-2-methylpropanoate N/A C₁₈H₁₆ClNO₄ ~345.78 Ester, dioxoisoindolin
Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate 154477-54-0 C₁₅H₁₉ClO₃ 282.76 Ester, chlorobutanoyl
Methyl 2-(3-chlorophenyl)-2-hydroxyacetate 13305-18-5 C₉H₉ClO₃ 200.62 Hydroxyacetate, chlorophenyl

Research Findings and Trends

  • Steric and Electronic Effects: The methylpropanoate group in the target compound provides steric hindrance, slowing hydrolysis compared to hydroxyacetate derivatives .
  • Bioactivity vs. Functional Groups : Pyridine-amide analogs (e.g., 5RH3) outperform ester-based compounds in enzyme inhibition, underscoring the role of hydrogen-bonding motifs .
  • Synthetic Efficiency : Higher yields (82%) are observed in triazole-thione derivatives (e.g., 21a) compared to the target compound, attributed to optimized reaction conditions .

Biological Activity

Methyl 2-(3-chlorophenyl)-2-methylpropanoate, an organic compound classified as an ester, has garnered attention in various scientific research fields due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and applications in medicinal chemistry.

Overview of the Compound

  • Chemical Structure : this compound is characterized by a methyl ester group attached to a 2-(3-chlorophenyl)-2-methylpropanoate moiety. Its molecular formula is C₁₁H₁₃ClO₂.
  • CAS Number : 101233-58-3.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound likely modulates enzyme functions and cellular pathways, which can lead to significant downstream effects:

  • Biochemical Pathways : Similar compounds have been involved in key biochemical reactions, including the Suzuki–Miyaura coupling reaction, which is critical in organic synthesis and drug development.
  • Pharmacokinetics : The bioavailability of this compound influences how effectively it reaches target sites within the body. Factors such as solubility and metabolic stability play crucial roles in its pharmacological efficacy.

Biological Activities

Research has shown that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial effects against specific bacterial strains, suggesting potential applications in treating infections.
  • Antiproliferative Effects : In vitro studies have demonstrated that derivatives of this compound exhibit inhibitory activity against various cancer cell lines. For instance, compounds structurally related to this compound showed significant antiproliferative activity against HCT-116 and HeLa cells with IC50 values ranging from 0.69 to 11 μM .

Case Studies

Several case studies have explored the biological effects of this compound:

  • Case Study on Anticancer Activity : A study investigating the antiproliferative properties of similar esters found that modifications in the chlorophenyl group significantly affected their activity against cancer cell lines. The findings suggested that specific structural features enhance cytotoxicity .
  • Case Study on Antimicrobial Effects : Another study focused on the antimicrobial properties of ester derivatives, highlighting how variations in functional groups influence their efficacy against bacterial strains. This research could pave the way for developing new antimicrobial agents based on this compound.

Data Table: Biological Activities and IC50 Values

Compound NameBiological ActivityIC50 (μM)
This compoundAntiproliferative (HCT-116)0.69 - 11
Related Ester Derivative AAntiproliferative (HeLa)2.29
Methyl Ester with Amino GroupAntimicrobialVaries

Q & A

Q. What are the primary methods for synthesizing Methyl 2-(3-chlorophenyl)-2-methylpropanoate, and how can reaction conditions be optimized?

The compound is synthesized via esterification of 2-(3-chlorophenyl)-2-methylpropanoic acid with methanol, using acid catalysts (e.g., H₂SO₄ or HCl) under reflux. Optimization involves controlling temperature, catalyst concentration, and reaction time to maximize yield and purity. For analogous esters, industrial-scale production may employ continuous flow processes with automated parameter control .

Q. How can researchers confirm the structural identity and purity of this compound?

Key techniques include:

  • NMR spectroscopy : To verify the ester group (δ ~3.6–3.8 ppm for methyl ester) and aromatic protons (δ ~7.0–7.5 ppm for 3-chlorophenyl).
  • Mass spectrometry : High-resolution MS (e.g., EPA/NiH database methods) to confirm molecular weight (212.67 g/mol) and fragmentation patterns .
  • HPLC : To assess purity and detect impurities using reversed-phase columns and UV detection.

Q. What are common impurities in this compound, and how are they characterized?

Impurities may include unreacted starting materials, positional isomers (e.g., 2- or 4-chlorophenyl derivatives), or hydrolyzed products (e.g., free carboxylic acid). These are identified via comparative chromatography (e.g., using PhEur impurity standards for structurally similar esters) and tandem MS for structural elucidation .

Advanced Research Questions

Q. How can computational methods predict the physicochemical properties or reactivity of this compound?

Density-functional theory (DFT) calculations (e.g., using the Colle-Salvetti correlation-energy formula) model electron density and kinetic energy to predict solubility, stability, and reaction pathways. Quantum chemistry tools (e.g., CC-DPS QSPR/neural networks) can simulate interactions with biological targets or degradation kinetics .

Q. What strategies resolve contradictions in experimental data for this compound, such as unexpected byproducts?

  • Mechanistic studies : Isotopic labeling (e.g., ¹³C or ²H) to trace reaction pathways.
  • Cross-validation : Compare results from multiple analytical techniques (e.g., NMR vs. X-ray crystallography for crystal structure confirmation).
  • Statistical design of experiments (DoE) : To isolate variables causing discrepancies (e.g., temperature vs. catalyst loading) .

Q. How does the 3-chlorophenyl group influence the compound’s biological activity or metabolic stability?

The electron-withdrawing chlorine atom increases lipophilicity, potentially enhancing membrane permeability. Comparative studies with 4-chlorophenyl or non-halogenated analogs (e.g., using in vitro assays) can quantify effects on enzyme inhibition or metabolic half-life. Pharmacokinetic modeling may predict hepatic clearance via cytochrome P450 enzymes .

Q. What advanced techniques are used to study degradation pathways under stressed conditions?

  • Forced degradation studies : Expose the compound to heat, light, or acidic/alkaline conditions, followed by LC-MS/MS to identify degradation products.
  • Stability-indicating methods : Validate HPLC or UPLC protocols to separate and quantify degradants .

Methodological Tables

Q. Table 1. Key Analytical Parameters for this compound

TechniqueParametersReference
¹H NMR CDCl₃ solvent, δ 1.5 (s, 6H, CH₃), 3.7 (s, 3H, OCH₃)
HRMS m/z 213.068 (M+H⁺), 215.065 (M+H⁺+2 for ³⁷Cl)
HPLC C18 column, 60:40 acetonitrile/water, 254 nm

Q. Table 2. Computational Models for Property Prediction

ModelApplicationSource
DFT (B3LYP) Electron density, reaction barriers
QSPR/Neural Net Solubility, logP, toxicity

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(3-chlorophenyl)-2-methylpropanoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(3-chlorophenyl)-2-methylpropanoate

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